molecular formula C12H15N3O2 B3102358 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-51-6

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3102358
CAS No.: 1416714-51-6
M. Wt: 233.27 g/mol
InChI Key: DUEVWKADSHOEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416714-51-6) is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol, belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds known for their significant value in medicinal chemistry and drug discovery . The specific structure, featuring a 7-methoxy substitution and a tetrahydropyran (THP) protecting group, is primarily utilized as a key synthetic intermediate or a crucial building block in organic synthesis. Researchers employ this compound in the construction of more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug development . Its structure makes it a prime candidate for the development of novel kinase inhibitors, receptor modulators, and other biologically active molecules, as the pyrazolopyridine scaffold is a privileged structure in pharmaceutical research. The presence of the THP group serves to protect reactive functional groups during multi-step synthetic sequences, allowing for greater flexibility in reaction conditions. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-5-6-13-9-8-14-15(12(9)10)11-4-2-3-7-17-11/h5-6,8,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEVWKADSHOEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=NN2C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162354
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-51-6
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the methoxy and tetrahydropyran groups. One common approach is to start with a suitable pyridine derivative, which undergoes cyclization with a hydrazine derivative to form the pyrazolopyridine core. The methoxy group can be introduced via methylation reactions, and the tetrahydropyran group can be added through etherification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxy radicals, while reduction could produce dihydro derivatives of the pyrazolopyridine core .

Scientific Research Applications

The search results provide information about pyrazolo[4,3-b]pyridine derivatives and their applications in various scientific research fields. One specific compound mentioned is 1-(tetrahydro-2H-pyran-2-yl)-7-methoxy-1H-pyrazolo[4,3-b]pyridine .

Note: The search results do not contain any data tables or case studies about the applications of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine.

Scientific Research Applications

  • Building Blocks for Synthesis: 1-(tetrahydro-2H-pyran-2-yl)-7-methoxy-1H-pyrazolo[4,3-b]pyridine is a building block in chemical synthesis . Similarly, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-7-methoxy-1H-pyrazolo[3,4-c]pyridine is also used as a building block .
  • c-Met Kinase Inhibitors: Pyrazolo[4,3-c]pyridine derivatives have been investigated as c-Met inhibitors for cancer therapy because deregulation of c-Met has been observed in multiple tumor types .
  • Tyrosine Kinase 2 Inhibitors: Pyridine derivatives have applications as allosteric inhibitors of tyrosine kinase 2 (TYK2) .
  • Glycogen Synthase Kinase-3 Inhibitors: Pyrazolopyridines have been identified as glycogen synthase kinase-3 inhibitors, which are thought to be involved in the regulation of several physiological processes .
  • SMN2 RNA Splicing Modulators: Pyridazines, a similar structure, have been identified as pre-mRNA splicing modulators that stimulate synthesis of the full length SMN2 RNA with inclusion of exon 7 and have been explored as potential therapeutics for the treatment for spinal muscular atrophy (SMA) .
  • Synthesis of Triazolopyridines: 1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions .
  • Drug Discovery: Pyridazine rings have valuable properties in drug discovery and development, such as weak basicity, high dipole moment, and hydrogen-bonding capacity .

Mechanism of Action

The mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydropyran groups can enhance its binding affinity and specificity. The pyrazolopyridine core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound likely improves solubility compared to bromo or chloro derivatives, which are typically less polar . Halogenated analogs (e.g., 6-Bromo, 3-Chloro) are more reactive in cross-coupling reactions, making them versatile intermediates .
  • Biological Activity : While the target compound lacks direct activity reports, structurally related pyrazolo[4,3-b]pyridines with trifluoromethyl (CF₃) or aryl groups exhibit antiproliferative and kinase-inhibitory properties .

Physicochemical Properties

  • Stability : THP-protected derivatives generally exhibit improved thermal stability. For example, 7-Bromo-3-iodo-1-(THP)-1H-pyrazolo[4,3-c]pyridine has a predicted boiling point of 486°C .
  • Solubility : Methoxy-substituted compounds may have higher aqueous solubility compared to halogenated analogs due to increased polarity .

Biological Activity

7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416712-77-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_{3}O_{2} with a molar mass of 233.27 g/mol. The predicted density is approximately 1.35 g/cm³, and it has a boiling point of around 395.6 °C. The compound exhibits a pKa value of approximately 6.53, indicating its acid-base properties which may influence its biological interactions .

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrazolo[4,3-b]pyridine class exhibit notable antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL against various bacterial strains .

Anticancer Potential

Research has highlighted the potential anticancer properties of pyrazolo[4,3-b]pyridine derivatives. These compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specific mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Emerging studies suggest that pyrazolo[4,3-b]pyridines may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several pyrazolo[4,3-b]pyridine derivatives against Mycobacterium tuberculosis. Compounds demonstrated varying degrees of activity with MIC values indicating significant potential for further development as anti-TB agents .
  • Cancer Cell Line Studies : In vitro assays on human cancer cell lines showed that certain derivatives could significantly reduce cell viability through apoptosis induction pathways. These findings suggest a promising role for these compounds in cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors may mediate neuroprotective effects.

Data Summary Table

PropertyValue
Molecular FormulaC12H15N3O2C_{12}H_{15}N_{3}O_{2}
Molar Mass233.27 g/mol
Density1.35 g/cm³
Boiling Point395.6 °C
pKa6.53
Antimicrobial MIC Range0.5 - 8 μg/mL
Cancer Cell Line IC50Varies by derivative

Q & A

Q. Q1. What are the key considerations for synthesizing 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves constructing the pyrazolo[4,3-b]pyridine core followed by introducing substituents. Key steps include:

  • THP Protection: Use tetrahydropyranyl (THP) as a protecting group for the pyrazole nitrogen to prevent undesired side reactions .
  • Borylation: Incorporate boronate esters (e.g., via Suzuki-Miyaura coupling) to enable subsequent functionalization. Optimize stoichiometry and catalyst systems (e.g., Pd(PPh₃)₄) to enhance yields .
  • Methoxy Group Installation: Employ nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for methoxy group introduction. Monitor reaction progress using HPLC or TLC.

Q. Q2. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis: Confirm the THP group’s presence via characteristic signals at δ 1.4–1.8 ppm (methylene protons) and δ 3.3–4.0 ppm (oxygenated protons) in 1^1H NMR. Verify the pyrazolo[4,3-b]pyridine core using aromatic proton splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine or fluorine substituents, if present .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Kinase Inhibition: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to screen against kinase targets (e.g., PIM1) at varying concentrations (0.1–10 µM). Include positive controls (e.g., staurosporine) .
  • Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to solvent controls and calculate IC50_{50} values using nonlinear regression .

Advanced Research Questions

Q. Q4. How can molecular docking studies elucidate the binding mechanism of this compound with kinase targets like PIM1?

Methodological Answer:

  • Protein Preparation: Retrieve the PIM1 kinase structure (e.g., PDB ID: 5V82) and remove water molecules/co-crystallized ligands. Assign protonation states using tools like Schrödinger’s Protein Preparation Wizard .
  • Ligand Docking: Perform flexible docking (e.g., AutoDock Vina) with a grid box centered on the ATP-binding site. Validate docking poses by comparing with co-crystallized ligands (RMSD < 2.0 Å) .
  • Binding Energy Analysis: Calculate binding free energies (ΔG) using MM/GBSA. Prioritize interactions (e.g., hydrogen bonds with Glu121, hydrophobic contacts with Ile185) for structure-activity relationship (SAR) refinement .

Q. Q5. How should conflicting cytotoxicity data across studies be resolved?

Methodological Answer:

  • Experimental Variables: Compare cell lines (e.g., origin, passage number), culture conditions (e.g., serum concentration), and compound solubility (e.g., DMSO vs. aqueous buffers). Validate purity via HPLC (>95%) to rule out impurity effects .
  • Dose-Response Analysis: Replicate assays using standardized protocols (e.g., CLSI guidelines). Perform synergy studies with known chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

Q. Q6. What strategies improve metabolic stability in preclinical development?

Methodological Answer:

  • Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Modify metabolically labile sites (e.g., THP deprotection) based on identified metabolites .
  • Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., methoxy with trifluoromethyl) to reduce off-target interactions .

Safety and Handling

Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup for moisture-sensitive intermediates .
  • Storage: Store at –20°C under inert gas (N2_2/Ar) to prevent degradation. Use amber vials to protect light-sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.